D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
Description
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic pentapeptide composed entirely of D-amino acids. Its structure features alternating aromatic residues (phenylalanine and tyrosine) linked by a D-alanine moiety. The compound has a molecular formula of C12H16N2O3 and a molecular weight of 236.27 g/mol (CAS: 3061-94-7; PubChem CID: 6992400) . It is supplied at ≥95% purity, primarily for research applications in peptide chemistry and drug development. The presence of D-amino acids confers resistance to enzymatic degradation, enhancing its stability compared to L-configured analogs .
Properties
CAS No. |
644997-04-6 |
|---|---|
Molecular Formula |
C39H43N5O7 |
Molecular Weight |
693.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H43N5O7/c1-25(40)35(46)41-31(21-26-11-5-2-6-12-26)36(47)43-33(23-29-17-19-30(45)20-18-29)37(48)42-32(22-27-13-7-3-8-14-27)38(49)44-34(39(50)51)24-28-15-9-4-10-16-28/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,46)(H,42,48)(H,43,47)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1 |
InChI Key |
KIFZRFPARPUUGZ-BHGLIUJXSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can yield free thiol groups.
Scientific Research Applications
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, modulating biological pathways. The aromatic residues (phenylalanine and tyrosine) play a crucial role in these interactions through hydrophobic and π-π stacking interactions.
Comparison with Similar Compounds
Table 1: Key Properties of Selected D-Amino Acid Peptides
Key Observations:
Aromatic Content: The target pentapeptide contains three phenylalanine residues, maximizing hydrophobicity and membrane permeability.
Side-Chain Diversity : D-2-Pyridylalanine (3-(2-pyridyl)-D-alanine) features a pyridine ring, enabling metal coordination, unlike the purely hydrocarbon side chains in phenylalanine .
Stability : All D-configured peptides exhibit resistance to proteolysis compared to L-forms, but the pentapeptide’s extended backbone may reduce solubility relative to shorter analogs like D-Tyrosine .
Biological Activity
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine (D5) is a synthetic peptide composed entirely of D-amino acids, which distinguishes it from naturally occurring peptides that predominantly contain L-amino acids. This unique composition imparts distinct biological activities and potential therapeutic applications, particularly in the fields of biochemistry and medicinal chemistry.
Chemical Structure and Properties
D5 consists of five amino acids: D-alanine, D-phenylalanine (two residues), and D-tyrosine. The presence of multiple aromatic residues contributes to its hydrophobic characteristics and enhances its ability to interact with biological targets. The structural formula can be represented as:
This compound is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of peptide sequences.
Biological Activity Overview
The biological activity of D5 is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The following key activities have been identified:
- Enzyme Inhibition : D5 can mimic natural substrates or inhibitors, modulating enzyme activity through competitive inhibition.
- Signal Transduction Modulation : The compound influences signaling pathways by interacting with receptor sites, potentially altering cellular responses.
- Binding Affinity : The unique arrangement of amino acids in D5 enhances its binding affinity to specific enzymes and receptors. This is particularly important in therapeutic contexts where receptor modulation is required.
- Hydrophobic Interactions : The aromatic nature of phenylalanine and tyrosine residues facilitates π-π stacking interactions, which are crucial for stable binding to hydrophobic pockets in proteins.
Case Studies and Research Findings
Several studies have investigated the biological implications of D5:
- In Vitro Studies : Research has shown that D5 exhibits significant inhibitory effects on certain proteases, suggesting potential applications in cancer therapy where protease activity is often dysregulated.
- Cell Signaling : In cellular models, D5 has been found to modulate pathways associated with apoptosis and cell proliferation, indicating its potential as a therapeutic agent in diseases characterized by abnormal cell growth.
Comparative Analysis with Similar Compounds
To better understand the unique properties of D5, a comparison with similar synthetic peptides is useful:
| Compound Name | Key Features |
|---|---|
| D-Tyrosyl-D-alanylyl-D-tyrosyl-D-phenylalanine | Contains multiple tyrosine residues; studied for enzyme interactions |
| D-Lysyl-D-alanylyl-D-alanylyl-D-alanylyl | Contains lysine; focuses on different bioactivity |
| D-Tyrosyl-D-alanylyl-D-alanylyl | Similar sequence but varies in amino acid composition |
Potential Applications
The unique properties of D5 suggest various applications across multiple fields:
- Pharmaceutical Development : Due to its ability to interact with biological targets, D5 could serve as a lead compound for developing new drugs aimed at treating metabolic disorders or cancers.
- Biotechnology : Its synthetic nature allows for modifications that can enhance its efficacy or specificity towards particular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
